molecular formula C19H22N2O4S B5146723 2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-prop-2-enylacetamide

2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-prop-2-enylacetamide

Cat. No.: B5146723
M. Wt: 374.5 g/mol
InChI Key: NRBUIUXSJBJETH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-prop-2-enylacetamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological and pharmacological activities, including antibacterial, antitumor, and antiviral effects

Chemical Reactions Analysis

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it has been studied for its antibacterial, antitumor, and antiviral properties . In industry, it is used in the production of coatings and pharmaceuticals .

Comparison with Similar Compounds

2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-prop-2-enylacetamide is unique due to its specific structure and the presence of both sulfonamide and carboxyamide groups. Similar compounds include other benzenesulfonamide derivatives, such as 2-chloro-N-(4-sulfamoylphenyl)acetamide and aryl thiazolone–benzenesulfonamides . These compounds also exhibit significant biological activities, but their specific applications and mechanisms of action may differ.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-3-14-20-19(22)15-21(16-10-12-17(13-11-16)25-4-2)26(23,24)18-8-6-5-7-9-18/h3,5-13H,1,4,14-15H2,2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBUIUXSJBJETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NCC=C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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